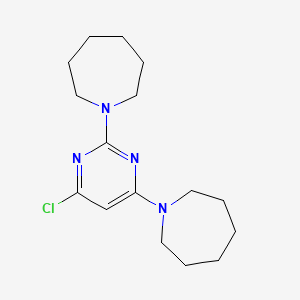![molecular formula C27H26N2O4S B11663046 Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11663046.png)
Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE, typically involves several steps. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to produce these compounds on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 2,4-Diphenyl-2-methyl-1,2-dihydroquinoline
Uniqueness
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both quinoline and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C27H26N2O4S |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-5-19-16(3)34-26(24(19)27(31)32-4)29-25(30)21-15-23(28-22-13-8-7-12-20(21)22)17-10-9-11-18(14-17)33-6-2/h7-15H,5-6H2,1-4H3,(H,29,30) |
InChI-Schlüssel |
ZAFLULYFGFXPHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662967.png)
![Tetramethyl 5',5',9'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11662971.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662980.png)
![2-{2-[(Z)-[(2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid](/img/structure/B11662984.png)

![5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11662993.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11663010.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663011.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663017.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11663029.png)

![Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate](/img/structure/B11663035.png)
